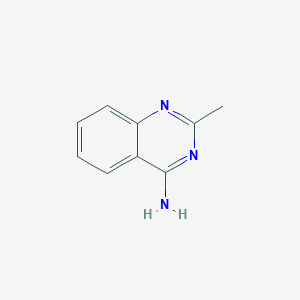

2-Methylquinazolin-4-amine

説明

Contextual Significance of the Quinazoline (B50416) Core in Medicinal Chemistry

The quinazoline nucleus is a recurring motif in a vast number of biologically active compounds, both from natural sources and synthetic origins. omicsonline.orgnih.gov Its prevalence and versatility have established it as a critical component in the drug discovery process.

The quinazoline structure, particularly its oxidized form, quinazolinone, is considered a "privileged pharmacophore". nih.govinlibrary.uz This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets with high affinity, making them fruitful starting points for drug design. nih.gov The stability of the quinazolinone nucleus has encouraged researchers to introduce various bioactive moieties to this core structure to synthesize new potential medicinal agents. omicsonline.org The diverse biological activities associated with quinazoline derivatives include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. inlibrary.uzarabjchem.orgebi.ac.uk

Quinazoline derivatives have been instrumental in the identification and validation of various therapeutic drug targets. ekb.eg A prominent example is their role as tyrosine kinase inhibitors (TKIs). mdpi.com Many quinazoline-based compounds have been developed to target specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which is often implicated in the development and progression of various cancers. ontosight.aimdpi.com The ability to selectively inhibit these enzymes has paved the way for targeted cancer therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. ekb.eg

The therapeutic relevance of the quinazoline core is underscored by its presence in a number of marketed drugs. mdpi.com These pharmaceuticals are used to treat a range of conditions, from hypertension to cancer, demonstrating the broad applicability of this chemical scaffold.

| Drug Name | Therapeutic Use |

| Gefitinib (B1684475) | Non-small cell lung cancer |

| Erlotinib | Non-small cell lung cancer, pancreatic cancer |

| Lapatinib | Breast cancer |

| Vandetanib | Medullary thyroid cancer |

| Afatinib | Non-small cell lung cancer |

| Doxazosin | Hypertension, benign prostatic hyperplasia |

| Prazosin | Hypertension |

| Terazosin | Hypertension, benign prostatic hyperplasia |

| Quinethazone | Diuretic for hypertension and edema |

| Proquazone | Non-steroidal anti-inflammatory drug |

This table showcases a selection of marketed drugs containing the quinazoline core and their primary therapeutic applications. arabjchem.orgupdatepublishing.comresearchgate.net

Research Trajectory of 2-Methylquinazolin-4-amine and its Derivatives

Building upon the established importance of the quinazoline scaffold, research has increasingly focused on specific derivatives like this compound. The introduction of a methyl group at the 2-position and an amine group at the 4-position of the quinazoline ring creates a unique chemical entity with distinct properties and potential biological activities.

Academic research into this compound and its derivatives has explored various synthetic pathways and evaluated their potential in different therapeutic areas. For instance, studies have investigated the synthesis of novel Schiff bases of 2-methylquinazolin-4(3H)-ones and their antimicrobial, analgesic, and anti-inflammatory activities. scielo.br Other research has focused on the utility of 2-methylquinazolin-4(3H)-one in the synthesis of heterocyclic compounds with anticancer activity. scirp.orgscirp.org

Derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents, with some compounds showing inhibitory effects on cancer cell lines. researchgate.net The substitution at the 4-amino position has been a key area of exploration, leading to the development of various analogs with diverse biological profiles. For example, the synthesis of N-aryl-2-trifluoromethylquinazoline-4-amine analogs has been reported, with these compounds being investigated as inhibitors of tubulin polymerization in leukemia cells. researchgate.net

Furthermore, research has delved into the creation of hybrid molecules, where the 2-methylquinazoline (B3150966) moiety is combined with other pharmacologically active structures to enhance or broaden their therapeutic effects. rsc.org The investigation into 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds has shown potential in the fight against tuberculosis. ddtjournal.com These research efforts highlight the growing interest in this compound as a versatile scaffold for the development of new chemical entities with potential therapeutic applications.

Structure

3D Structure

特性

IUPAC Name |

2-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFODHJZPSTPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506773 | |

| Record name | 2-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-46-8 | |

| Record name | 2-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylquinazolin 4 Amine and Its Derivatives

Conventional Synthesis Approaches

Conventional methods for synthesizing the 2-methylquinazolin-4-amine core often involve multi-step sequences starting from readily available precursors. These methods have been well-established and are widely used for the preparation of a diverse range of derivatives.

Utilization of Anthranilic Acid Precursors

Anthranilic acid and its derivatives are fundamental building blocks in the synthesis of quinazolinones. tandfonline.comppublishing.org These approaches typically involve the initial formation of a benzoxazinone intermediate, which is then converted to the desired quinazolinone. tandfonline.comresearchgate.netmdpi.com

A common and crucial step in the synthesis of 2-methyl-substituted quinazolinones is the cyclization of anthranilic acid to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.commdpi.comresearchgate.netresearchgate.net This is typically achieved by reacting anthranilic acid with acetic anhydride. tandfonline.comresearchgate.net The reaction involves the initial acetylation of the amino group of anthranilic acid to form N-acetylanthranilic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzoxazinone ring. tandfonline.com This intermediate is a versatile synthon for the construction of the quinazolinone core. mdpi.com

| Starting Material | Reagent | Intermediate |

| Anthranilic acid | Acetic anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one |

This table outlines the key components in the formation of the benzoxazinone intermediate.

Microwave-assisted synthesis has been employed to accelerate this transformation, offering a greener alternative to conventional heating. mdpi.com

The 2-methyl-4H-3,1-benzoxazin-4-one intermediate readily undergoes condensation reactions with various amines to yield 3-substituted-2-methylquinazolin-4(3H)-ones. tandfonline.comresearchgate.net This step involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, followed by ring-opening and subsequent recyclization to form the quinazolinone structure. A wide variety of primary amines can be used in this reaction, allowing for the introduction of diverse substituents at the 3-position of the quinazolinone core. tandfonline.comresearchgate.net

For the synthesis of the parent this compound, a source of ammonia is required for the condensation step.

| Intermediate | Reagent | Product |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Primary Amine (R-NH2) | 3-Substituted-2-methylquinazolin-4(3H)-one |

This table illustrates the condensation reaction to form the final quinazolinone product.

Niementowski Reaction and Related Strategies

The Niementowski reaction is a classical method for the synthesis of 4(3H)-quinazolinones, which involves the condensation of anthranilic acid with amides at high temperatures. tandfonline.comwikipedia.org For the synthesis of 2-methylquinazolin-4-one, anthranilic acid can be reacted with acetamide. ppublishing.org This reaction provides a direct route to the quinazolinone core, bypassing the need for isolating the benzoxazinone intermediate.

Modifications of the Niementowski reaction, sometimes referred to as Friedlander synthesis, have also been developed. ijarsct.co.in While the traditional Niementowski reaction often requires harsh conditions and long reaction times, modern variations have sought to improve its efficiency. nih.gov

Multi-step Reaction Pathways

The synthesis of this compound and its derivatives can also be achieved through various multi-step reaction sequences. tandfonline.comresearchgate.net These pathways often involve the initial synthesis of a substituted quinazolinone core, followed by further functionalization. For instance, a 2-methylquinazolin-4(3H)-one can be synthesized and subsequently converted to the corresponding 4-chloroquinazoline by treatment with a chlorinating agent like phosphoryl chloride. This 4-chloro derivative is a key intermediate that can then be reacted with ammonia or primary amines to introduce the amino group at the 4-position.

Another multi-step approach involves the synthesis of 3-amino-2-methylquinazolin-4(3H)-one from the benzoxazinone intermediate by condensation with hydrazine hydrate. researchgate.netresearchgate.net The resulting 3-amino group can then be further modified, for example, by condensation with aldehydes to form Schiff bases. researchgate.net

Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies for quinazolinone derivatives, in line with the principles of green chemistry. tandfonline.com These approaches aim to reduce the use of hazardous solvents, reagents, and energy consumption.

Key green chemistry strategies applied to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate reactions, such as the formation of the benzoxazinone intermediate and the subsequent condensation with amines. mdpi.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com

Use of Green Solvents: Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully employed as reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net For instance, a choline chloride:urea deep eutectic solvent has been used for the reaction of benzoxazinone with amines. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Some synthetic protocols have been developed that proceed under solvent-free conditions, often with the aid of microwave irradiation, which minimizes the use of volatile organic compounds. researchgate.net

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and waste reduction. tandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of quinazolinone derivatives. scilit.com This technique utilizes microwave irradiation to excite molecules, leading to a more uniform and rapid distribution of thermal energy compared to conventional heating methods. scilit.com The primary advantages include dramatically shorter reaction times, often reduced from hours to minutes, improved product yields, and lower energy consumption. scilit.comnih.gov

One common microwave-assisted strategy involves the reaction of 2-halobenzoic acids with amidines. For instance, 2-methylquinazolin-4(3H)-one has been synthesized from 2-iodobenzoic acid and acetamidine hydrochloride in water, catalyzed by an iron complex under microwave irradiation for 30 minutes, achieving an 81% yield. sci-hub.cat This method is notable for its use of water as a green solvent and an inexpensive, non-toxic iron catalyst. sci-hub.cat

Another prevalent microwave-based route starts from substituted anthranilic acids. mdpi.com The process typically involves a tandem, one-pot reaction where the anthranilic acid is first cyclized with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine or hydrazine to yield the desired 3-substituted-2-methylquinazolin-4(3H)-one. mdpi.comdntb.gov.ua For example, various 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized in good to excellent yields by reacting the corresponding benzoxazinone with hydrazine monohydrate in ethanol under microwave irradiation at 120–150 °C for 20–33 minutes. mdpi.com

Solvent-free microwave-assisted synthesis has also been successfully developed. In one study, derivatives of 2-methylquinazolin-4(3H)-one were prepared by reacting 2-methyl benzoxazin-4(3H)-one with various anilines in the presence of a Keggin-type heteropolyacid (H3PW12O40) as a catalyst, under solvent-free conditions. researchgate.netepstem.net This approach combines the benefits of microwave heating with the elimination of volatile organic solvents, further enhancing its environmental credentials. researchgate.netepstem.net

Table 1: Examples of Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one Derivatives

| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzoic acid, Acetamidine HCl | Fe(acac)3, DMEDA, Cs2CO3 | Water, Microwave, 30 min | 2-Methylquinazolin-4(3H)-one | 81 | sci-hub.cat |

| Substituted Benzoxazinones | Hydrazine monohydrate | Ethanol, Microwave (250W), 120-150°C, 20-33 min | Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones | 31-85 | mdpi.com |

| 2-Methyl benzoxazin-4(3H)-one, Dichloroanilines | H3PW12O40 (PW12) | Solvent-free, Microwave | 3-(dichlorophenyl)-2-methylquinazolin-4(3H)-ones | 53-96 | researchgate.net |

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) represent a new class of green solvents that are gaining traction in organic synthesis. nih.gov Typically composed of a mixture of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or tartaric acid), DESs are attractive alternatives to conventional solvents due to their low toxicity, biodegradability, low cost, and high solvation capacity. nih.govresearchgate.net

In the synthesis of quinazolinones, DESs can function as both the solvent and the catalyst. nih.gov A common and effective DES for this purpose is a 1:2 molar ratio of choline chloride and urea. tandfonline.comnih.gov For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been successfully synthesized by reacting 2-methyl-4H-benzoxazin-4-one with various amines in a choline chloride:urea DES at 80°C. tandfonline.com This method avoids the use of volatile organic compounds and often simplifies product isolation, as the desired compounds can be precipitated by simply adding water to the reaction mixture. tandfonline.com

The choice of DES can significantly influence reaction outcomes. Studies have shown that the formation of quinazolinones is pH-dependent, with basic DESs like choline chloride:urea generally providing higher yields. nih.gov The effectiveness of DESs has been demonstrated in the synthesis of various quinazolinone derivatives, including bis-quinazolin-4-ones and 2-mercaptoquinazolin-4(3H)-ones, often with moderate to good yields. nih.govnih.gov

Table 2: Synthesis of Quinazolinone Derivatives Using Deep Eutectic Solvents (DES)

| Starting Materials | DES System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthranilic acid, Phenyl isothiocyanate | Choline chloride:Urea (1:2) | 80°C, Stirring | 2-Mercaptoquinazolin-4(3H)-one | Good | nih.gov |

| 2-Methyl-4H-benzoxazin-4-one, Amines | Choline chloride:Urea | 80°C, Stirring | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Not specified | tandfonline.com |

Ultrasound-Promoted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of acoustic cavitation to promote chemical reactions. nih.gov This method offers advantages such as increased reaction rates, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net

The application of ultrasound has been successfully used in the synthesis of a library of 53 quinazoline (B50416) derivatives through an environmentally friendly and mild Bischler cyclization. nih.gov This approach highlights the potential of sonochemistry to access a diverse range of substituted quinazolines efficiently. nih.gov

In comparative studies, ultrasound irradiation has been used in combination with deep eutectic solvents for the synthesis of 2-mercaptoquinazolin-4(3H)-ones. The results indicated that ultrasonication, along with simple stirring in a choline chloride:urea DES, provided significantly higher yields (16–76%) compared to microwave-induced synthesis (13–49%) for the same set of reactions. nih.gov This suggests that for certain quinazolinone syntheses, ultrasound can be a more effective energy source than microwaves, particularly when used with green solvents like DESs. nih.gov

Mechanochemical and Grinding Techniques

Mechanochemical synthesis, which involves inducing reactions in the solid state through grinding or milling, represents a highly efficient and environmentally friendly approach by minimizing or completely eliminating the need for solvents. researchgate.net This technique is particularly advantageous for its simplicity, speed, and energy efficiency. researchgate.net

The synthesis of quinazolinone-based Schiff bases has been successfully achieved using mechanochemical methods. researchgate.net In a specific application, N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide was synthesized mechanochemically using a ball mill. researchgate.net The reaction utilized a choline chloride-based deep eutectic solvent as a catalyst, demonstrating a synergistic effect between mechanochemistry and green solvent catalysis. This process was completed in just 20 minutes and yielded a high-purity product, showcasing the method's efficiency. researchgate.net The green character of this pathway is underscored by the use of a biodegradable, non-toxic catalyst and the time and energy savings afforded by ball-milling. researchgate.net

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste, reduces environmental impact, and often simplifies product purification. researchgate.net Several successful syntheses of this compound derivatives have been reported using this approach, frequently in combination with microwave irradiation. researchgate.netresearchgate.net

For example, a series of 3-(dichlorophenyl)-2-methylquinazolin-4(3H)-one derivatives were synthesized by reacting 2-methyl benzoxazin-4(3H)-one with various dichlorophenyl anilines under solvent-free conditions. researchgate.net The reaction was catalyzed by a Keggin-type heteropolyacid (H3PW12O40) and promoted by microwave irradiation, achieving yields ranging from 53% to 96%. researchgate.netepstem.net This method highlights an efficient and eco-friendly protocol for creating C-N bonds in the quinazolinone framework. researchgate.netepstem.net The combination of a solid catalyst with microwave heating in the absence of a solvent provides a rapid and clean route to these heterocyclic compounds. researchgate.net

Comparative Analysis of Green Synthesis Methods

Comparative studies of different green synthesis methods are crucial for identifying the most efficient and sustainable protocols for synthesizing this compound derivatives. Research has directly compared microwave-assisted, ultrasound-assisted, and mechanochemical techniques for the synthesis of quinazolinone-based Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net These studies provide valuable insights into the relative advantages of each method in terms of yield, reaction time, and operational simplicity. researchgate.net

Microwave vs. Ultrasound vs. Mechanosynthesis: For the synthesis of a series of 27 quinazolinone-based Schiff bases, all three green methods proved effective, yielding products in moderate to high yields (11-90%). researchgate.net The simplicity of these methods is a key advantage, often requiring only ethanol as a solvent (for microwave and ultrasound methods) and needing no complex purification steps. researchgate.net

Ultrasound vs. Microwave in DES: In the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones using deep eutectic solvents, a direct comparison between ultrasound and microwave irradiation was performed. nih.gov The results showed that ultrasound-assisted synthesis and conventional stirring at 80°C in a choline chloride:urea DES gave significantly higher yields (16-76%) than the microwave-assisted approach (13-49%). nih.gov This suggests that the choice of energy source can be critical and that for this particular synthesis, sonication is more effective.

Advanced Synthetic Derivatization Strategies

The this compound scaffold is a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. scirp.org Advanced derivatization strategies focus on modifying the core structure, particularly at the 3- and 4-positions, to generate novel molecules with diverse chemical properties.

A common precursor for these derivatizations is 3-amino-2-methylquinazolin-4(3H)-one. The free amino group at the 3-position is a key functional handle for further chemical transformations. mdpi.com

Synthesis of Amides and Arylamides: The 3-amino group can be readily acylated to form amides. For instance, reacting 3-amino-2-methylquinazolin-4(3H)-ones with acetyl chloride in toluene yields the corresponding N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamides. mdpi.com Furthermore, a novel green microwave-assisted protocol has been developed for the synthesis of various arylamides. This involves the direct reaction of a benzoxazinone intermediate with an arylhydrazide in acetic acid under microwave irradiation, yielding 3-arylamido derivatives in good yields (58-87%). mdpi.com

Formation of Schiff Bases: The 3-amino group can be condensed with various aldehydes to form Schiff bases (imines). This reaction is a cornerstone for creating diverse derivatives. For example, 3-amino-2-methylquinazolin-4(3H)-one reacts with substituted benzaldehydes to produce a wide range of Schiff bases. researchgate.net These Schiff bases can be further modified, as seen in the reaction with 2,3-indolinedione to form an intermediate that can then undergo a Mannich reaction with formaldehyde and secondary amines to yield complex 1'-alkyl/arylaminomethyl substituted derivatives. iaea.org

Synthesis of Fused Heterocyclic Systems: The quinazolinone core can be used to construct fused polycyclic systems. For example, 2-(4-chlorostyryl)-4-hydrazinoquinazoline, derived from the 2-methylquinazoline (B3150966) core, can be cyclized with various reagents to create fused triazolo, tetrazino, and triazino ring systems. scirp.org

Reacting the 4-hydrazino derivative with acetic anhydride yields a triazolo[4,3-c]quinazoline. scirp.org

Treatment with nitrous acid produces a tetrazino[1,6-c]quinazoline. scirp.org

Reaction with ethyl chloroformate followed by hydrazine hydrate leads to a triazino[4,3-c]quinazoline derivative. scirp.org

Derivatization at the 4-position: The oxygen at the 4-position can be replaced to create other functionalities. The 4-oxo group can be converted to a 4-chloro group, which is a versatile intermediate. This 4-chloroquinazoline can then react with nucleophiles like hydrazine hydrate to produce a 4-hydrazinoquinazoline. This hydrazino group, in turn, can be converted into other functionalities or used in cyclization reactions. scirp.org Similarly, the 4-amino group can be introduced and subsequently modified, for example, by reacting it with phenyl isothiocyanate to form a thiourea derivative. scirp.org

These strategies demonstrate the chemical plasticity of the this compound framework, allowing for the systematic synthesis of a large library of derivatives through the modification of its key functional groups.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are commonly synthesized through the condensation reaction of a primary amine with a carbonyl compound. ekb.eg In the context of quinazoline derivatives, 3-amino-2-methylquinazolin-4(3H)-one is a frequent starting material. The synthesis involves the reaction of this primary amine with various substituted aromatic aldehydes. nih.govresearchgate.net

The general synthetic pathway begins with the thermal cyclization of anthranilic acid with acetic anhydride to produce 2-methyl-4H-3,1-benzoxazan-4-one. nih.gov This intermediate is then condensed with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one. nih.gov The final step is the reaction of this amino derivative with different benzaldehyde derivatives, often in the presence of a catalytic amount of glacial acetic acid, to furnish the desired Schiff base motifs. nih.govnih.gov

For instance, 3-amino-2-methylquinazoline-4(3H)-ones have been condensed with 2,3-indolinedione in the presence of glacial acetic acid to yield the corresponding Schiff bases. scielo.brresearchgate.net Similarly, reaction with various aromatic aldehydes like 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, and anisaldehyde produces the respective benzylideneamino-2-methylquinazolin-4(3H)-ones. nih.gov

Table 1: Examples of Synthesized Schiff Bases from this compound Derivatives

| Starting Amine | Carbonyl Compound | Resulting Schiff Base | Reference |

|---|---|---|---|

| 3-amino-2-methylquinazolin-4(3H)-one | 2,3-indolinedione | 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | scielo.briaea.org |

| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 2,3-indolinedione | 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4-(3H)-one | scielo.briaea.org |

| 3-amino-2-methylquinazolin-4(3H)-one | 4-chlorobenzaldehyde | 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | 4-hydroxybenzaldehyde | 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | Anisaldehyde | 3-((4-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | Thiophene-2-carbaldehyde | 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | nih.gov |

Formation of Mannich Bases

Mannich bases, which are β-amino-ketone compounds, are formed through the Mannich reaction. oarjbp.com This is a three-component condensation involving a compound with an active hydrogen atom, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com

In the synthesis of quinazolinone-based Mannich bases, a common route involves the aminomethylation of a suitable quinazolinone precursor. niscair.res.in For example, Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one and 2,3-indolinedione can be further functionalized into Mannich bases. scielo.brresearchgate.net These Schiff bases are treated with formaldehyde (formalin) and various secondary amines in ethanol to afford the corresponding Mannich bases. scielo.brresearchgate.net This reaction introduces an alkyl/arylaminomethyl group at the 1'-position of the indolinedione moiety. scielo.br

Another approach involves the direct aminomethylation of a quinazolinone derivative. For instance, new quinazolinone-based Mannich bases have been synthesized in a three-step procedure starting from 6-hydroxyanthranilic acid. niscair.res.in The final step involves the reaction of a 6-hydroxy-2-methyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one intermediate with paraformaldehyde and various secondary amines in ethanol. niscair.res.in

Table 2: Examples of Synthesized Mannich Bases

| Substrate | Amine | Aldehyde | Resulting Mannich Base | Reference |

|---|---|---|---|---|

| 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | Dibenzylamine | Formaldehyde | 3-{(1'-dibenzylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | scielo.br |

| 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | Dihexylamine | Formaldehyde | 3-{(1'-dihexylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | scielo.br |

| 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4-(3H)-one | Morpholine | Formaldehyde | 3-{(1'-morpholinomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4-(3H)-one | scielo.br |

| 6-hydroxy-2-methyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one | Various secondary amines | Paraformaldehyde | Quinazolinone-based mono and bis Mannich bases | niscair.res.in |

Introduction of Acetamide and Arylamide Moieties

Acetamide and arylamide functionalities can be introduced into the quinazoline scaffold, often by targeting an amino group on the ring system. A series of substituted N-aryl-2-[(2'-ethyl-4'-oxoquinazolin-3'-yl]amino acetamide derivatives have been synthesized with the goal of exploring their biological activities. researchgate.net

The synthesis of N-substituted acetamide derivatives can be achieved through the amidation of a corresponding acid. sapub.org A common method involves converting the carboxylic acid to a more reactive acid chloride by treating it with thionyl chloride (SOCl₂), followed by reaction with the desired amine. sapub.org

For example, a series of N-arylazole acetamide derivatives were prepared by reacting alpha-bromo-N-arylacetamide with various azoles like imidazole, pyrazole, and 1,2,4-triazole. nih.gov While this example doesn't start with a quinazoline core, it demonstrates a general strategy for forming N-aryl acetamides that can be adapted. In the context of quinazolines, attempts to form an amide bond by directly reacting an ester like ethyl 2-phenyl-4-oxo-3(4H)quinazolineacetate with amines in boiling acetic acid were unsuccessful, leading instead to the hydrolysis of the ester to the corresponding carboxylic acid. sapub.org This highlights the necessity of activating the carboxylic acid group for successful amidation. sapub.org

Functionalization via Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the quinazoline ring, particularly when it is substituted with good leaving groups like halogens. The 4-aminoquinazoline scaffold is often synthesized via regioselective SNAr reactions starting from 2,4-dichloroquinazoline precursors. nih.gov

Numerous studies have shown that when 2,4-dichloroquinazolines react with various nucleophiles, including anilines, benzylamines, and aliphatic amines, substitution occurs preferentially at the C4 position of the quinazoline ring. nih.gov Density Functional Theory (DFT) calculations support this observation, revealing that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. researchgate.net This regioselectivity is consistently observed under diverse reaction conditions, including different solvents and temperatures. nih.gov

This methodology allows for the synthesis of a wide array of 2-chloro-4-aminoquinazoline derivatives, which can serve as intermediates for further functionalization or as final products. nih.gov The substitution of the halogen atom in 2-aminopyrimidines (a related heterocyclic system) by alkyl- or arylamines often occurs under acidic conditions. researchgate.net

Table 3: Regioselective Nucleophilic Aromatic Substitution on Dichloroquinazolines

| Substrate | Nucleophile Type | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2,4-dichloroquinazoline | Anilines | C4 | 2-chloro-4-anilinoquinazoline | nih.gov |

| 2,4-dichloroquinazoline | Benzylamines | C4 | 2-chloro-4-(benzylamino)quinazoline | nih.gov |

| 2,4-dichloroquinazoline | Primary Aliphatic Amines | C4 | N-alkyl-2-chloroquinazolin-4-amine | nih.gov |

| 2,4-dichloroquinazoline | Secondary Aliphatic Amines | C4 | 2-chloro-4-(dialkylamino)quinazoline | nih.gov |

Heterocyclic Ring Fusion Strategies

The quinazoline nucleus can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These strategies involve reacting a functionalized quinazolinone with reagents that can form a new ring fused to the parent structure.

One such strategy involves the reaction of 2-methyl-quinazolin-4(3H)-one with chloroacetyl chloride in dry THF to prepare a pyrrolo[2,1-b]quinazolindione derivative. scirp.org Another approach is the synthesis of thiazolo[4,5-h]quinazolin-8-amines. This involved a program to evaluate ring-constrained analogues of known cyclin-dependent kinase (CDK) inhibitors. nih.gov The synthesis of these fused systems confirms the versatility of the quinazoline core in building complex molecules with specific three-dimensional arrangements. nih.gov

Furthermore, bi-heterocyclic compounds containing both quinazolinone and 1,2,4-triazole moieties have been synthesized. researchgate.net In one route, dicarboxylic acids, thiosemicarbazides, and methyl anthranilate were reacted to form methyl-2-(3-(5-mercapto-4-s-1,2,4-triazol-3-yl)-3-oxoalkylamino)benzoates. These intermediates were then cyclized with hydrazine hydrate to yield 3-amino-2-((5-mercapto-4-substituted-1,2,4-triazol-3-yl)alkyl)quinazolin-4(3H)-ones, effectively fusing the triazole functionality to the quinazolinone through an alkyl linker. researchgate.net

Metal Ion Complexation of Quinazoline Ligands

Quinazoline derivatives, particularly those containing Schiff base moieties, can act as effective ligands for coordinating with metal ions. The nitrogen and oxygen atoms within the quinazoline Schiff base structure serve as donor sites for chelation.

The synthesis of metal complexes typically involves reacting the quinazoline-based ligand with a metal salt in a suitable solvent, such as hot ethanol. orientjchem.org For example, a Schiff base derived from 3-amino-2-methylquinazolin-4-(3H)-one, (E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one (EMNEDAQZHO), has been used to form complexes with Ni(II), Co(II), and Zn(II) ions. orientjchem.org The synthesis involves dissolving the Schiff base ligand in hot ethanol and adding the corresponding metal salt (e.g., NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, or ZnCl₂·5H₂O) with continuous stirring, followed by refluxing to ensure complete coordination. orientjchem.org

Characterization of these complexes using techniques like FTIR spectroscopy shows shifts in the vibrational frequencies of the C=N and C=O groups upon coordination with the metal ion, confirming the involvement of these groups in the chelation. mdpi.com The formation of metal complexes is also evidenced by changes in UV-Vis spectra and by mass spectrometry, which shows molecular ion peaks corresponding to the metal-ligand complex. nih.gov

Table 4: Metal Ion Complexes of Quinazoline-Based Ligands

| Ligand | Metal Ion | Metal Salt Example | Resulting Complex | Reference |

|---|---|---|---|---|

| EMNEDAQZHO | Ni(II) | NiCl₂·6H₂O | L-Ni Complex | orientjchem.org |

| EMNEDAQZHO | Co(II) | Co(NO₃)₂·6H₂O | L-Co Complex | orientjchem.org |

| EMNEDAQZHO | Zn(II) | ZnCl₂·5H₂O | L-Zn Complex | orientjchem.org |

| Quinazolinone Schiff Base | Cu(II) | - | Cu-L Complex | mdpi.com |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Cu(II) | - | Cu(II) Complex | nih.gov |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Zn(II) | - | Zn(II) Complex | nih.gov |

Wilgerodt–Kindler Reaction for Carbothioamide Derivatives

The Willgerodt–Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. wikipedia.org The net result is the migration of the carbonyl group to the end of the alkyl chain and its conversion to a thioamide. wikipedia.org

The reaction mechanism is thought to proceed through the formation of an enamine from the ketone and the secondary amine. wikipedia.org This enamine then acts as a nucleophile, reacting with sulfur. A subsequent rearrangement, potentially involving a temporary aziridine intermediate, leads to the formation of the thioacetamide derivative. wikipedia.org

This methodology is particularly useful for preparing thioamide building blocks. organic-chemistry.org For instance, acetophenone can be converted into the corresponding thioamide by reacting it with elemental sulfur and an amine. researchgate.net A modification of this reaction, conducted under solvent-free conditions, has been shown to produce α-ketothioamides as the main products in many cases, alongside the expected thioamides. researchgate.net While direct application on a pre-formed quinazoline is not detailed, this reaction is crucial for synthesizing carbothioamide precursors which can then be incorporated into or used to build heterocyclic structures related to quinazolines. For example, a hydrazine carbothioamide derivative of quinazolinone was prepared by reacting a hydrazinyl-substituted quinazolinone with phenyl isothiocyanate, a reaction that introduces the core C(=S)N functionality characteristic of thioamides. scirp.org

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Methylquinazolin-4-amine, the IR spectrum is expected to display several characteristic absorption bands that confirm its key structural features: the primary amine group, the quinazoline (B50416) ring system, and the methyl substituent.

N-H Stretching: As a primary amine (R-NH₂), the compound should exhibit two distinct, sharp to medium bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com These bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) portion of the quinazoline ring are anticipated to appear as a group of weaker bands typically above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed in the 2960-2850 cm⁻¹ region. wpmucdn.com

C=N and C=C Stretching: The quinazoline core contains both C=N (imine) and C=C (aromatic) double bonds. These produce a series of characteristic sharp absorption bands in the fingerprint region, typically between 1650 cm⁻¹ and 1450 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen (Ar-NH₂) bond typically results in a strong band within the 1335-1250 cm⁻¹ region. orgchemboulder.com

| Functional Group | Expected Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretch | >3000 |

| Methyl (C-H) | Stretch | 2960 - 2850 |

| Quinazoline Ring (C=N, C=C) | Stretch | 1650 - 1450 |

| Aromatic C-N | Stretch | 1335 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis

In the ¹H-NMR spectrum, the chemically non-equivalent protons of this compound would give rise to distinct signals. The chemical shift (δ) of each signal provides information about the electronic environment of the protons.

Aromatic Protons: The four protons on the benzene ring portion of the quinazoline system would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to their different positions relative to the fused heterocyclic ring and the amine group, they would likely appear as a complex pattern of doublets and triplets.

Amine Protons (-NH₂): The two protons of the primary amine group would likely produce a broad singlet. Its chemical shift can be variable (typically δ 5.0-7.0 ppm) and is dependent on factors such as solvent and concentration. This peak would disappear upon shaking the sample with D₂O, a common method for identifying exchangeable protons.

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position are chemically equivalent and would produce a sharp singlet, expected to appear in the upfield region of the spectrum, likely around δ 2.5 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets (m) | 4 |

| Amine (-NH₂) | 5.0 - 7.0 (variable, broad) | Singlet (s) | 2 |

| Methyl (-CH₃) | ~2.5 | Singlet (s) | 3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. This compound has nine carbon atoms, and due to molecular symmetry, some may be chemically equivalent. However, it is likely that all nine carbons are unique, which would result in nine distinct signals in the proton-decoupled ¹³C-NMR spectrum.

Aromatic and Heterocyclic Carbons: The eight carbons of the quinazoline ring system are expected to resonate in the downfield region, from approximately δ 110 to 165 ppm. The carbons directly bonded to nitrogen atoms (C2, C4, C8a, and C4a) would typically be found at the lower end of this field. Specifically, the C2 and C4 carbons, being part of the heterocyclic ring and bonded to nitrogens, would show significant downfield shifts. libretexts.org

Methyl Carbon (-CH₃): The carbon of the methyl group is an aliphatic sp³-hybridized carbon and would therefore appear at the highest field (most shielded), likely in the range of δ 20-25 ppm. libretexts.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinazoline Ring (C=N, C=C) | 110 - 165 |

| Methyl (-CH₃) | 20 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular weight of this compound is 159.19 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak at m/z 159 would have an odd integer value, consistent with the Nitrogen Rule. libretexts.org

The fragmentation of the molecular ion would likely proceed through pathways that form stable fragments. Common fragmentation patterns for aromatic amines and heterocyclic systems may include:

Loss of a hydrogen cyanide (HCN) molecule (27 Da) from the pyrimidine (B1678525) ring.

Loss of a methyl radical (•CH₃) (15 Da), although this may be less favorable than ring fragmentation.

Complex rearrangements and fissions of the quinazoline ring system, leading to various smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉N₃), HRMS would be used to confirm the exact mass of the molecular ion. The calculated exact mass is 159.0796. An experimental HRMS measurement yielding a value very close to this would definitively confirm the compound's elemental composition.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a vital technique for investigating the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, insights into the molecular structure and chromophoric systems can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound provides information about the electronic transitions between molecular orbitals. For aromatic and heterocyclic compounds like this compound, these spectra are characteristic of the chromophore system present. The quinazoline ring system is the primary chromophore in this molecule.

Based on studies of related quinazoline derivatives, the UV-Vis absorption spectrum is expected to exhibit two principal absorption bands. researchgate.net

A shorter wavelength band, typically observed in the 240–300 nm region, is attributed to a π → π* electronic transition within the aromatic system. researchgate.net

A longer wavelength band, generally found between 310–425 nm, is characteristic of an n → π* transition. researchgate.net This transition involves non-bonding electrons, likely from the nitrogen atoms, being excited to an antibonding π* orbital.

The exact absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals. However, specific experimental spectral data for this compound is not extensively detailed in publicly available literature.

Table 3.4.1: Expected UV-Vis Absorption Bands for Quinazoline Chromophore

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 240–300 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and sensitive method used to monitor reaction progress, identify compounds, and determine the purity of a substance. libretexts.org For this compound, a standard TLC analysis would involve a silica (B1680970) gel plate as the stationary phase, which is polar in nature. wisc.edu

The choice of the mobile phase (eluent) is critical for achieving good separation. Since this compound is an amine, it is a relatively polar compound. wisc.edu A suitable mobile phase would typically consist of a mixture of a less polar and a more polar solvent. Common solvent systems that could be effective include mixtures of ethyl acetate/hexanes or chloroform/methanol. chemistryhall.com Due to the basic nature of the amine group, streaking or poor spot shape can sometimes occur on the acidic silica gel. This can often be mitigated by adding a small percentage (1-2%) of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase. chemistryhall.com

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the quinazoline ring is UV-active. scirp.org Alternatively, chemical staining agents can be used. An iodine chamber would likely reveal the compound as a brown spot. chemistryhall.com A ninhydrin (B49086) stain is particularly effective for visualizing primary and secondary amines, which would produce a characteristic colored spot. chemistryhall.com

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org The Rf value is highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature), and therefore, specific values for this compound would need to be determined experimentally. libretexts.org

Table 3.5.1: General TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Potential Mobile Phases | Ethyl acetate/Hexane mixturesChloroform/Methanol mixturesDichloromethane/Methanol mixtures(May require a basic additive like triethylamine) |

| Visualization Methods | UV lamp (254 nm)Iodine vaporNinhydrin stain |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for the identification, quantification, and purity assessment of compounds.

For the analysis of this compound, a reverse-phase high-performance liquid chromatography (HPLC) method would typically be employed. This would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase would be a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or acetic acid to ensure good peak shape and promote ionization. nih.gov

The mass spectrometer detects the compound after it elutes from the LC column. Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]+ in the positive ion mode. Given the molecular formula C9H9N3, the monoisotopic mass of this compound is 159.080 Da. uni.lu Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 160.087. uni.lu

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion. For amines, fragmentation often occurs via alpha-cleavage adjacent to the nitrogen atom. libretexts.org For this compound, fragmentation patterns would likely involve the stable quinazoline core, with potential losses of small neutral molecules or radicals.

Table 3.5.2: Predicted LC/MS Ion Data for this compound

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]+ | [C9H10N3]+ | 160.08693 |

| [M+Na]+ | [C9H9N3Na]+ | 182.06887 |

Data predicted by computational models. uni.lu

Thermal Analysis Methods

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides information about the thermal stability of a material, its decomposition temperatures, and the composition of the initial sample.

For a pure, crystalline, non-hydrated solid like this compound, a typical TGA thermogram would show a stable baseline with negligible mass loss at lower temperatures. This flat region indicates the temperature range over which the compound is thermally stable. As the temperature increases to the point of decomposition, a significant and often sharp decrease in mass will be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability limit. The process may occur in single or multiple steps, depending on the decomposition pathway. Given its relatively high melting point of 224-226 °C, this compound is expected to be a thermally stable solid. sigmaaldrich.com However, without experimental data, the specific decomposition temperature and profile remain undetermined.

Table 3.6.1: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Hexane |

| Chloroform |

| Methanol |

| Triethylamine |

| Acetonitrile |

| Formic acid |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For this compound, this process is crucial for verifying its empirical formula, C9H9N3, and assessing the purity of a synthesized sample. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition is calculated from the compound's molecular formula (C9H9N3) and the atomic weights of its constituent atoms. These calculated values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the theoretical and found values, typically within a ±0.4% margin, provides strong evidence for the correct synthesis and purity of the intended molecular structure.

While numerous studies report the elemental analysis for various substituted quinazoline derivatives, specific experimental data for the parent compound, this compound, is not extensively detailed in readily available literature. However, the theoretical composition provides the essential standard for its identification.

The calculated theoretical percentages for this compound are presented below.

Table 1: Theoretical Elemental Composition of this compound

Below is the calculated elemental breakdown for this compound based on its molecular formula, C9H9N3.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 67.90 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.70 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.40 |

| Total | 159.192 | 100.00 |

Biological Activity and Pharmacological Efficacy of 2 Methylquinazolin 4 Amine Derivatives

Antineoplastic and Anticancer Activities

Derivatives of 2-Methylquinazolin-4-amine have emerged as a significant class of compounds in oncological research, demonstrating a wide array of antineoplastic and anticancer activities. These molecules have been extensively investigated for their ability to interfere with various cellular processes essential for tumor growth and survival. Their mechanisms of action are diverse, ranging from the induction of programmed cell death to the inhibition of critical signaling pathways and enzymes that are often dysregulated in cancer.

Induction of Apoptosis Mechanisms

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. One such derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (compound 2b), has been identified as a highly potent inducer of apoptosis. nih.gov This compound was discovered through a high-throughput screening assay designed to identify activators of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov The activation of caspase-3 by this class of compounds signifies their ability to trigger the final stages of apoptosis, leading to the systematic dismantling of cancer cells. nih.gov

Further studies have shown that the apoptotic activity of these derivatives can be linked to the mitochondrial-dependent pathway. For instance, compound 6b, a 4-aminoquinazoline derivative, was found to induce apoptosis in HCT116 cells through this pathway. nih.gov The induction of apoptosis by some 2-sulfanylquinazolin-4(3H)-one derivatives has been associated with the upregulation of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com This modulation of key apoptotic regulators underscores the targeted effect of these compounds on the intrinsic apoptotic pathway. mdpi.com Additionally, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (compound 6h) has been identified as a potent apoptosis inducer with an EC50 of 2 nM in a cell-based assay. researchgate.net

The structural features of these quinazoline (B50416) derivatives play a crucial role in their apoptosis-inducing activity. For example, the presence of a methyl group on the nitrogen linker in 4-anilinoquinazolines was found to be essential for their ability to induce apoptosis, a feature that distinguishes their structure-activity relationship from that of EGFR kinase inhibitors. nih.gov

Table 1: Apoptosis-Inducing Activity of this compound Derivatives

| Compound | Mechanism | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | Caspase-3 activation | T47D | EC50 = 2 nM | nih.gov |

| 4-aminoquinazoline derivative (6b) | Mitochondrial-dependent pathway | HCT116 | - | nih.gov |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) | Apoptosis induction | - | EC50 = 2 nM | researchgate.net |

| 2-sulfanylquinazolin-4(3H)-one derivative (5d) | Upregulation of caspase-3, caspase-9, Bax; downregulation of Bcl-2 | HepG2 | - | mdpi.com |

Inhibition of Cell Proliferation Pathways

Derivatives of this compound have demonstrated significant potential in halting the uncontrolled proliferation of cancer cells by targeting key signaling pathways. A prominent target of these compounds is the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, survival, and proliferation. nih.govresearchgate.net

A series of novel 2-amino-4-methylquinazoline derivatives have been identified as highly potent class I PI3K inhibitors. researchgate.net These compounds exhibited prominent anti-proliferative activities against a panel of cancer cell lines. researchgate.net For example, the 4-aminoquinazoline derivative, compound 6b, was shown to effectively inhibit cell proliferation by suppressing PI3Kα kinase activity, which subsequently blocks the activation of the downstream PI3K/Akt pathway in HCT116 cells. nih.gov This inhibition of the PI3K/Akt signaling cascade leads to a halt in the cell cycle at the G1 phase. nih.gov

The antiproliferative effects of these derivatives are not limited to PI3K inhibition. For instance, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (compound 2b) was found to be a potent inhibitor of cell proliferation in T47D cells with a GI50 of 2 nM. nih.gov Furthermore, a series of N-arylquinazoline-4-amine analogs have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including chronic myeloid leukemia (K562), non-small cell lung cancer (A549), human prostate cancer (PC3), and cervical cancer (HeLa) cells. nih.gov

The antiproliferative activity of these compounds is often broad-spectrum. For example, a set of nine 2,4-diaminoquinazoline derivatives were evaluated for their antiproliferative activities against five different cancer cell lines: PC-3 (prostate), HCT-15 (colon), MCF-7 (breast), MDA-MB-231 (breast), and SK-LU-1 (lung). umich.edu Among these, compounds 4e and 4i showed the highest antiproliferative activity. umich.edu

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Target Pathway/Mechanism | Cell Line(s) | Activity | Reference |

|---|---|---|---|---|

| 2-amino-4-methylquinazoline derivatives | PI3K inhibition | Various cancer cell lines | Prominent anti-proliferative activities | researchgate.net |

| 4-aminoquinazoline derivative (6b) | PI3Kα/Akt pathway inhibition | HCT-116 | - | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | Inhibition of cell proliferation | T47D | GI50 = 2 nM | nih.gov |

| N-arylquinazoline-4-amine analogs (18a, 18b) | WRN protein inhibition | K562, HeLa, A549, PC3-WRN | IC50 (18a) = 0.3 µM (K562), IC50 (18b) = 0.05 µM (K562) | nih.gov |

| 2,4-diaminoquinazoline derivatives (4e, 4i) | Antiproliferative activity | PC-3, HCT-15, MCF-7, MDA-MB-231, SK-LU-1 | Highest activity among tested derivatives | umich.edu |

Modulation of Tubulin Polymerization

Several derivatives of this compound have been identified as potent modulators of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. umich.edunih.gov By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising antineoplastic agents. nih.gov

One notable derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (compound 2b), was found to inhibit tubulin polymerization. nih.gov This activity contributes to its potent antiproliferative and apoptosis-inducing effects. nih.gov Similarly, a series of 2,4-diaminoquinazoline derivatives were designed to occupy the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting tubulin polymerization. umich.edu Compounds 4e and 4i from this series were shown to induce alterations in the microtubule network, which is often associated with the disruption of tubulin polymerization. umich.edu

Furthermore, a series of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs have been developed as inhibitors of tubulin polymerization. nih.gov These compounds were found to disrupt cellular microtubule networks by targeting the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in leukemia cells. nih.gov A specific quinazoline-4-tetrahydroquinoline derivative, 4a4, was also confirmed to bind to the colchicine site of tubulin, as demonstrated by a co-crystal structure. nih.gov This compound potently inhibited tubulin polymerization and exhibited strong antiproliferative activities across several human cancer cell lines. nih.gov

The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2) and its analogues represent a novel class of tubulin-binding tumor-vascular disrupting agents that target established blood vessels in tumors. researchgate.net

Table 3: Tubulin Polymerization Modulating Activity of this compound Derivatives

| Compound | Mechanism | Target Site | Effect | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | Inhibition of tubulin polymerization | - | Antiproliferative and apoptotic effects | nih.gov |

| 2,4-diaminoquinazoline derivatives (4e, 4i) | Inhibition of tubulin polymerization | Colchicine binding site | Alterations in microtubule network | umich.edu |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs | Inhibition of tubulin polymerization | Colchicine site | G2/M cell cycle arrest, apoptosis | nih.gov |

| Quinazoline-4-tetrahydroquinoline derivative (4a4) | Inhibition of tubulin polymerization | Colchicine site | Potent antiproliferative activity | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | Tubulin-binding | - | Tumor-vascular disrupting agent | researchgate.net |

Efficacy in Xenograft Tumor Models (e.g., MX-1 Breast, PC-3 Prostate Cancer)

The in vivo anticancer potential of this compound derivatives has been substantiated through studies using xenograft tumor models, which involve the transplantation of human tumors into immunodeficient mice. These models provide a more clinically relevant assessment of a compound's efficacy.

One of the extensively studied derivatives, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (compound 6h, also known as MPC-6827), has demonstrated high efficacy in a human MX-1 breast cancer xenograft model. researchgate.net This compound also exhibits excellent blood-brain barrier penetration, suggesting its potential for treating brain metastases. researchgate.net Similarly, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (compound 2b, also known as EP128265 or MPI-0441138) was found to be efficacious in both the MX-1 human breast and PC-3 prostate cancer mouse models. nih.gov

Furthermore, a series of 2-amino-4-methylquinazoline derivatives, developed as potent PI3K inhibitors, have shown robust in vivo antitumor efficacies. researchgate.net Certain compounds from this series, namely 37 and 43, demonstrated improved brain penetration and in vivo efficacy in an orthotopic glioblastoma xenograft model compared to other analogues. researchgate.net In another study, a derivative designated as 28f exhibited a good tumor-suppressive effect in an H1975 non-small cell lung cancer (NSCLC) xenograft model. researchgate.net

A quinazoline-2,4(1H,3H)-dione derivative, Cpd36, which acts as a potent PARP-1/2 inhibitor, significantly repressed tumor growth in both breast cancer and prostate cancer xenograft models and was orally bioavailable. nih.gov Additionally, the quinazoline-4-tetrahydroquinoline derivative 4a4 significantly delayed primary tumor growth in a SKOV3 ovarian cancer xenograft model without causing obvious side effects. nih.gov

Table 4: Efficacy of this compound Derivatives in Xenograft Models

| Compound | Xenograft Model | Tumor Type | Outcome | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) | MX-1 | Breast Cancer | Highly efficacious | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | MX-1, PC-3 | Breast Cancer, Prostate Cancer | Efficacious | nih.gov |

| 2-amino-4-methylquinazoline derivatives (37, 43) | Orthotopic glioblastoma | Brain Tumor | Improved in vivo efficacy and brain penetration | researchgate.net |

| Derivative 28f | H1975 | Non-Small Cell Lung Cancer | Good tumor suppressive effect | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | Breast and Prostate Cancer | Breast and Prostate Cancer | Significantly repressed tumor growth | nih.gov |

| Quinazoline-4-tetrahydroquinoline derivative (4a4) | SKOV3 | Ovarian Cancer | Significantly delayed tumor growth | nih.gov |

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common event in many human cancers. researchgate.net Consequently, the development of PI3K inhibitors has become a major focus in cancer drug discovery. Several this compound derivatives have been identified as potent inhibitors of this pathway. nih.govresearchgate.net

A novel series of 2-amino-4-methylquinazoline derivatives were discovered to be highly potent class I PI3K inhibitors. researchgate.net Through lead optimization, several compounds, including 19, 20, 37, and 43, were developed with nanomolar PI3K potencies and significant anti-proliferative activities. researchgate.net Another derivative, XH30, was characterized as a potent PI3K inhibitor with excellent anti-tumor activity against human glioblastoma. researchgate.net

In a separate study, a series of 4-aminoquinazoline derivatives were designed and synthesized, leading to the identification of compound 6b as a selective PI3Kα inhibitor with an IC50 of 13.6 nM. nih.gov This compound effectively suppressed the PI3K/Akt pathway in HCT116 cells, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, some quinazolin-4-one based hydroxamic acids have been designed as dual PI3K/HDAC inhibitors, with several of these compounds showing high potency and selectivity against PI3Kγ and PI3Kδ. nih.gov

The quinazolin-4(3H)-one derivative, Idelalisib (Zydelig®), is a known inhibitor of PI3K and is used for the treatment of certain hematological malignancies. mdpi.com This highlights the clinical relevance of the quinazoline scaffold in targeting the PI3K pathway.

Table 5: PI3K Inhibitory Activity of this compound Derivatives

| Compound/Series | PI3K Isoform(s) Targeted | Activity | Reference |

|---|---|---|---|

| 2-amino-4-methylquinazoline derivatives (19, 20, 37, 43) | Class I PI3Ks | Nanomolar potencies | researchgate.net |

| XH30 | PI3K | Potent inhibitor | researchgate.net |

| 4-aminoquinazoline derivative (6b) | PI3Kα | IC50 = 13.6 nM | nih.gov |

| Quinazolin-4-one based hydroxamic acids | PI3Kγ, PI3Kδ | Highly potent and selective | nih.gov |

| Idelalisib (Zydelig®) | PI3K | Clinically used inhibitor | mdpi.com |

Inhibition of Specific Enzymes (e.g., Poly-(ADP-ribose) Polymerase, Thymidylate Synthase, Tyrosine Kinase)

In addition to their effects on signaling pathways and cellular structures, this compound derivatives have been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Poly-(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair. nih.gov Inhibiting these enzymes can lead to the accumulation of DNA damage and subsequent cell death, especially in cancers with deficiencies in other DNA repair pathways. A series of 2-arylquinazolin-4-ones have been synthesized as potent and selective inhibitors of Tankyrases (TNKSs), which are members of the PARP superfamily. nih.gov Specifically, 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one was identified as a potent and selective inhibitor of TNKSs. nih.gov Additionally, novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as highly potent PARP-1/2 inhibitors, with one compound (Cpd36) showing remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a key enzyme in the synthesis of thymidine (B127349), a nucleotide required for DNA replication. Inhibition of TS can lead to the depletion of thymidine and subsequent cell death. Two series of nonclassical quinazolines, 10-propargyl-5,8-dideazafolic acid derivatives (10a-j) and their 2-desamino analogues (13a-c,k), have been shown to be potent inhibitors of L1210 TS, with IC50 values in the micromolar range. nih.gov The 2-amino target compounds (10a-j) were generally potent inhibitors of L1210 TS, with IC50s ranging from 0.51 to 11.5 µM. nih.gov

Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes that play a critical role in cell signaling and are frequently mutated or overexpressed in cancer. Several 4-aminoquinazoline derivatives, such as gefitinib (B1684475) and erlotinib, are well-known inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. mdpi.com A series of quinazolin-4(3H)-one derivatives have been evaluated as potential multiple tyrosine kinase inhibitors, with compounds 2i and 3i showing potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov The inhibitory activity of compound 2i against CDK2 was found to have an IC50 of 0.173 µM. nih.gov Furthermore, some 2-sulfanylquinazolin-4(3H)-one derivatives have been investigated as multi-kinase inhibitors, with compound 5d exhibiting inhibitory effects in the nanomolar range against VEGFR2, EGFR, and HER2. mdpi.com

Table 6: Enzyme Inhibitory Activity of this compound Derivatives

| Enzyme Target | Compound/Series | Activity | Reference |

|---|---|---|---|

| Tankyrases (PARP superfamily) | 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one | Potent and selective inhibitor | nih.gov |

| PARP-1/2 | Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | IC50 (PARP-1) = 0.94 nM, IC50 (PARP-2) = 0.87 nM | nih.gov |

| Thymidylate Synthase (TS) | 10-propargyl-5,8-dideazafolic acid derivatives (10a-j) | IC50 = 0.51-11.5 µM (L1210 TS) | nih.gov |

| Tyrosine Kinases (CDK2, HER2, EGFR) | Quinazolin-4(3H)-one derivatives (2i, 3i) | IC50 (2i vs CDK2) = 0.173 µM | nih.gov |

| Tyrosine Kinases (VEGFR2, EGFR, HER2) | 2-sulfanylquinazolin-4(3H)-one derivative (5d) | Nanomolar range inhibition | mdpi.com |

Anti-Colorectal Cancer Properties and Enzyme Inhibition Profiling

Recent studies have highlighted the potential of this compound derivatives as effective agents in the treatment of colorectal cancer. The mechanism of action often involves the inhibition of various enzymes that are crucial for the growth and proliferation of cancer cells.

One area of investigation has been the inhibition of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are overexpressed in many human cancers, including colorectal cancer. core.ac.uk A novel quinazolin-4-sulfonamide derivative, compound 3c , demonstrated significant efficacy in inhibiting the proliferation of human HT-29 and metastatic SW-620 colon cancer cells, with an IC50 value of 5.45 μM in HT-29 cells. core.ac.uk This compound was found to selectively inhibit the expression of CA IX and CA XII proteins without affecting the ubiquitously expressed CA I and CA II isoforms. core.ac.uk

Furthermore, a series of new quinazolinone derivatives were synthesized and evaluated for their inhibitory effects on a panel of enzymes implicated in colorectal carcinogenesis, including human secretory phospholipases A2 (hsPLA₂), proteases, and glycolytic enzymes. acs.org These derivatives were also tested for their cytotoxic activity against LoVo and HCT-116 colorectal cancer cell lines. nih.gov Notably, compounds 3g , 8 , and 10 displayed promising cytotoxic effects. nih.gov

The detailed inhibitory activities and cytotoxic effects are presented in the table below.

| Compound | Target Enzyme(s) | Target Cell Line(s) | IC50 Value (µM) |

| 3c | Carbonic Anhydrase IX & XII | HT-29 | 5.45 core.ac.uk |

| 3g | hsPLA₂-G-X | LoVo | 206.07 ± 2.83 nih.gov |

| HCT-116 | 284.63 ± 3.54 nih.gov | ||

| 8 | Thrombin, Elastase, Trypsin | LoVo | 319.04 ± 3.54 nih.gov |

| HCT-116 | 448.60 ± 3.54 nih.gov | ||

| 10 | hsPLA₂-G-IIA, hsPLA₂-G-V | LoVo | 272.62 ± 4.24 nih.gov |

| HCT-116 | 230.02 ± 4.24 nih.gov |

Schiff bases derived from 3-amino-6-bromo-2-methylquinazolin-4(3H)-one have also shown improved inhibitory efficiencies against hsPLA₂-G-V and hsPLA₂-G-X compared to the natural product oleanolic acid. acs.org Another derivative exhibited strong anti-α-amylase and anti-α-glucosidase activities. acs.org These findings underscore the potential of this compound derivatives as multi-target agents for the management of colorectal cancer through enzyme inhibition.

Tumor-Vascular Disrupting Agent Development

A novel and promising application of this compound derivatives is in the development of tumor-vascular disrupting agents (VDAs). VDAs function by targeting and destroying the established blood vessels of a tumor, leading to a rapid shutdown of blood supply and subsequent tumor cell death. researchgate.net